Sn-glycerol 1-phosphate(2-)

Description

Molecular Configuration and Stereochemical Specificity

sn-Glycerol 1-phosphate(2−) (G1P) is an organophosphate oxoanion derived from the deprotonation of sn-glycerol 1-phosphate. Its molecular formula is C₃H₇O₆P⁻² , with a molecular weight of 170.06 g/mol . The compound exhibits (S)-configuration at the C2 position, resulting in a distinct stereochemical orientation compared to bacterial and eukaryotic glycerophosphates. This enantiomeric specificity arises from the action of sn-glycerol-1-phosphate dehydrogenase (G1PDH) , which selectively reduces dihydroxyacetone phosphate (DHAP) to G1P in archaea.

The stereochemical rigidity of G1P is essential for archaeal membrane lipid assembly. Unlike the sn-glycerol 3-phosphate(2−) (G3P) used by Bacteria and Eukarya, G1P’s (S)-configuration ensures compatibility with archaeal ether-linked isoprenoid chains. This specificity is maintained through the catalytic mechanism of G1PDH, which binds DHAP in a conformation favoring the pro-R hydride transfer from NAD(P)H to produce G1P.

Crystallographic Analysis and Three-Dimensional Conformations

Crystallographic studies have elucidated the structural features of G1P and its interactions with biosynthetic enzymes. The Methanocaldococcus jannaschii G1PDH (PDB: 4RGV) reveals a homooctameric structure with a Rossmann-fold domain for NADPH binding and a Zn²⁺ cofactor critical for substrate orientation. The active site accommodates DHAP through hydrogen bonds with residues His176 , Asp178 , and Lys180 , positioning the substrate for stereospecific reduction.

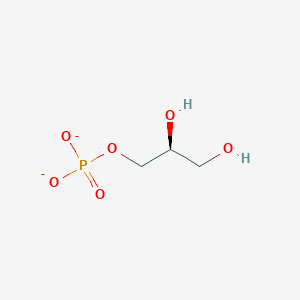

In the enzyme-substrate complex, G1P adopts a linear conformation with the phosphate group at the sn-1 position (Figure 1). This contrasts with the bent conformation observed in G3P-bound bacterial dehydrogenases. The Thermoplasma acidophilum G1P-geranylgeranyltransferase complex (PDB: 6JQ9) further demonstrates how G1P’s phosphate group interacts with Mg²⁺ ions to facilitate ether bond formation with isoprenoid chains.

Comparative Structural Analysis with sn-Glycerol 3-Phosphate

G1P and G3P are enantiomers differing solely in the position of the phosphate group (sn-1 vs. sn-3) and the configuration of hydroxyl groups (Table 1). This divergence has profound implications for lipid membrane assembly across domains:

Stereochemical Incompatibility :

Evolutionary Divergence :

Membrane Adaptation :

| Property | sn-Glycerol 1-Phosphate(2−) | sn-Glycerol 3-Phosphate(2−) |

|---|---|---|

| Phosphate position | sn-1 | sn-3 |

| Configuration | (S)-C2, (R)-C3 | (R)-C2, (S)-C3 |

| Biological domain | Archaea | Bacteria/Eukarya |

| Enzyme specificity | G1PDH | G3PDH |

| Lipid linkage | Ether bonds | Ester bonds |

Properties

Molecular Formula |

C3H7O6P-2 |

|---|---|

Molecular Weight |

170.06 g/mol |

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] phosphate |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |

InChI Key |

AWUCVROLDVIAJX-VKHMYHEASA-L |

SMILES |

C(C(COP(=O)([O-])[O-])O)O |

Isomeric SMILES |

C([C@@H](COP(=O)([O-])[O-])O)O |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Significance

-

Phospholipid Biosynthesis :

- Sn-glycerol 1-phosphate serves as the backbone for ether lipids in archaea, distinguishing them from bacteria and eukaryotes. The enzyme sn-glycerol 1-phosphate dehydrogenase catalyzes its formation from dihydroxyacetone phosphate (DHAP), which is a critical step in the biosynthesis of archaeal membrane phospholipids .

- Metabolic Pathways :

Microbial Studies

- Archaeal Metabolism : Research has demonstrated that sn-glycerol 1-phosphate is produced by various archaea through specific enzymatic pathways. For instance, studies on Methanobacterium thermoautotrophicum revealed that this compound is synthesized via sn-glycerol 1-phosphate dehydrogenase, which highlights its importance in archaeal metabolism and lipid biosynthesis .

- Comparative Biochemistry : The distinct formation of sn-glycerol 1-phosphate in archaea compared to its bacterial and eukaryotic counterparts provides insights into evolutionary biology and the adaptation mechanisms of extremophiles .

Biotechnological Applications

- Biomass Production : Sn-glycerol 1-phosphate has potential applications in biofuel production as it can be utilized by certain microbial strains for biomass generation. This application is particularly relevant for sustainable energy solutions .

- Synthetic Biology : In synthetic biology, sn-glycerol 1-phosphate can be engineered for the production of novel lipid compounds with specific properties, potentially leading to new materials or pharmaceuticals .

Case Studies

Chemical Reactions Analysis

Table 1: G-1-P Dehydrogenase Activity in Archaea

Interconversion with Glycerone Phosphate

G-1-P dehydrogenase catalyzes the reversible oxidation of G-1-P to glycerone phosphate (dihydroxyacetone phosphate):

-

Equilibrium : Favors G-1-P formation under reducing conditions (excess NAD(P)H) .

-

Biological Role : Links lipid biosynthesis to central carbon metabolism in Archaea .

Catabolism via Glycerol Kinase

In heterotrophic Archaea, exogenous glycerol is phosphorylated to G-3-P by glycerol kinase, but G-1-P remains metabolically distinct:

-

Compartmentalization : G-1-P is not interconverted with G-3-P due to enzymatic stereospecificity .

-

Autotrophic vs. Heterotrophic Pathways :

Comparative Stereochemical Analysis

The enantiomeric relationship between G-1-P (Archaea) and G-3-P (Bacteria/Eukarya) underpins domain-specific lipid biochemistry:

Comparison with Similar Compounds

Sn-Glycerol 3-Phosphate (G3P)

Structural Differences :

Enzymatic Specificity :

- Archaeal G1P dehydrogenases (G1PDHs) exhibit strict specificity for G1P synthesis, with pH optima varying across species (e.g., pH 6.2 in Sulfolobus tokodaii vs. near-neutral in Methanothermobacter thermautotrophicus) ().

Membrane Properties :

- G3P-based lipids form fluid bilayers, while G1P-derived tetraethers create thermally stable monolayers, enabling archaeal survival in extreme environments ().

1-Alkyl-sn-Glycero-3-Phosphate

Structural Comparison :

2,3-Bis-O-(Geranylgeranyl)-sn-Glycerol 1-Phosphate(2−)

Functional Role :

Metabolic Context :

Glycerophospholipids in Bacteria/Eukarya

Linkage and Configuration :

- Bacterial/eukaryotic phospholipids (e.g., phosphatidylethanolamine) use ester bonds and G3P backbones, contrasting with archaeal ether-linked G1P lipids ().

Thermodynamic Stability :

- Ester bonds in G3P lipids are hydrolytically less stable than archaeal ether bonds, reflecting environmental adaptation ().

Data Tables

Table 1: Structural and Functional Comparison of Glycerol Phosphates

| Compound | Phosphate Position | Linkage Type | Domain | Key Enzymes | Biological Role |

|---|---|---|---|---|---|

| Sn-glycerol 1-phosphate(2−) | sn-1 | Ether | Archaea | G1PDH, GGGPS | Rigid monolayer membranes |

| Sn-glycerol 3-phosphate | sn-3 | Ester | Bacteria/Eukarya | G3P dehydrogenase, acyltransferases | Fluid bilayer membranes |

| 1-Alkyl-sn-glycero-3-phosphate | sn-3 | Ether | Eukarya | Alkylglycerol phosphotransferase | Ether lipid biosynthesis |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Charge | Solubility (Predicted) |

|---|---|---|---|---|

| Sn-glycerol 1-phosphate(2−) | C3H7O6P | 170.06 | 2− | Hydrophilic |

| 2,3-Bis-O-(geranylgeranyl)-G1P(2−) | C43H71O6P | 716.51 | 2− | Amphiphilic |

| Sn-glycerol 3-phosphate | C3H7O6P | 170.06 | 1− | Hydrophilic |

Research Findings and Implications

- Enzyme Stereospecificity : The inability of GDPDLd17 to hydrolyze G1P underscores the evolutionary divergence of lipid-processing enzymes ().

- Archaeal Adaptations: The G1P-based lipid biosynthesis pathway is a hallmark of archaeal extremophily, with applications in biotechnology for engineering heat-stable membranes ().

- Therapeutic Potential: Eukaryotic ether lipids (e.g., platelet-activating factor) share structural motifs with archaeal lipids but differ in stereochemistry, suggesting opportunities for drug design targeting lipid metabolism ().

Preparation Methods

Substrate Specificity and Reaction Mechanism

The primary route for synthesizing sn-glycerol 1-phosphate(2-) involves the NAD(P)H-dependent reduction of dihydroxyacetone phosphate (DHAP) catalyzed by sn-glycerol-1-phosphate dehydrogenase (G1PDH). This enzyme is conserved across archaea, including Methanocaldococcus jannaschii and Halobacterium salinarum, and exhibits strict stereospecificity for producing the (S)-configured product.

The reaction proceeds via a pro-R hydride transfer from NAD(P)H to the re face of DHAP, followed by protonation at the si face of the carbonyl group. Structural studies of G1PDH from M. jannaschii reveal a conserved active-site architecture featuring a zinc ion coordinated by cysteine and histidine residues, which stabilizes the enolate intermediate during catalysis. The enzyme’s preference for NADPH over NADH in certain archaeal species, such as H. salinarum, underscores adaptations to distinct cellular redox environments.

Table 1: Standard Reaction Conditions for G1PDH-Catalyzed Synthesis

| Component | Concentration/Amount | Notes |

|---|---|---|

| DHAP | 10 mM | Substrate |

| NAD(P)H | 8 mM | H. salinarum uses NADPH specifically |

| Triethanolamine buffer | 58 mM (pH 7.3) | Optimal pH range: 7.0–7.5 |

| KCl | 60 mM | Enhances enzyme stability |

| Cell-free homogenate | 5–30 mg protein | Source: archaeal cell lysates |

| Incubation | 16 h at species-specific temperatures | M. jannaschii: 70°C; H. salinarum: 37°C |

Enzyme Sources and Catalytic Efficiency

G1PDH activity has been characterized in diverse archaea, with notable variations in kinetic parameters. For example:

-

Methanocaldococcus jannaschii : Exhibits a K<sub>m</sub> of 0.8 mM for DHAP and a k<sub>cat</sub> of 12 s<sup>-1</sup> with NADPH as a cofactor.

-

Halobacterium salinarum : Prefers NADPH over NADH, with a K<sub>m</sub> of 1.2 mM for DHAP and a pH optimum of 7.3.

The enzyme’s thermostability in hyperthermophiles like M. jannaschii (retaining activity at 70°C) highlights its biotechnological potential for industrial applications under extreme conditions.

Optimization of Reaction Conditions for High-Yield Synthesis

Role of Divalent Cations and Ionic Strength

G1PDH requires divalent cations for activity, with Mg<sup>2+</sup> and Zn<sup>2+</sup> serving as essential cofactors. EDTA treatment abolishes activity, which is restored upon adding 2 mM ZnCl<sub>2</sub>. High ionic strength (e.g., 4 M NaCl in H. salinarum assays) mimics intracellular conditions of halophiles and stabilizes the enzyme-substrate complex.

Temperature and pH Dependence

-

Hyperthermophiles : M. jannaschii G1PDH operates optimally at 70°C, aligning with its habitat in hydrothermal vents.

-

Moderate thermophiles : Enzymes from mesophilic archaea function best at 37–45°C.

-

pH : Activity peaks near neutral pH (7.0–7.5), with sharp declines outside this range due to active-site residue protonation changes.

Structural Insights Guiding Enzyme Engineering

Active-Site Architecture and Substrate Binding

X-ray crystallography of M. jannaschii G1PDH reveals a Rossmann-fold domain for NADPH binding and a catalytic zinc ion coordinated by Cys44, His49, and His69. Mutagenesis studies confirm that Cys44 is critical for DHAP orientation, while His49 facilitates proton transfer. These findings inform rational engineering efforts to enhance catalytic efficiency or alter cofactor specificity.

Evolutionary Implications of the Lipid Divide

The enantiomeric specificity of G1PDH for producing sn-glycerol 1-phosphate(2-)—distinct from the bacterial/eukaryotic sn-glycerol 3-phosphate—underscores the evolutionary divergence of archaeal lipid biosynthesis. Structural comparisons suggest that G1PDH and its bacterial counterpart (G3PDH) arose from divergent evolution of a common ancestral enzyme.

Analytical Methods for Quality Control

HPLC and NMR Characterization

Purity assessments of synthesized sn-glycerol 1-phosphate(2-) rely on:

Table 2: Key NMR Chemical Shifts for sn-Glycerol 1-Phosphate(2-)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| <sup>1</sup>H | 3.89–4.18 | Glycerol -CH<sub>2</sub>OPO<sub>3</sub><sup>2−</sup> |

| <sup>31</sup>P | 4.1 | Phosphate group |

Q & A

Basic Research Questions

Q. How can researchers accurately distinguish Sn-glycerol 1-phosphate(2−) from its stereoisomers in analytical workflows?

- Methodology : Use chiral chromatography (e.g., chiral HPLC or GC) paired with enzymatic assays. For example, Sn-glycerol 1-phosphate dehydrogenase (found in Archaea) specifically oxidizes the 1-phosphate isomer, enabling differentiation from bacterial/eukaryotic Sn-glycerol 3-phosphate . Mass spectrometry (LC-MS/MS) with collision-induced dissociation can further resolve structural differences, as demonstrated in lipidomic studies of archaeal membranes .

Q. What protocols are recommended for isolating Sn-glycerol 1-phosphate(2−) from archaeal membranes?

- Methodology :

Homogenization : Use a chloroform-methanol-water system (Bligh-Dyer method) to extract total lipids, optimized for archaeal monolayer membranes .

Purification : Perform thin-layer chromatography (TLC) with polar solvents (e.g., chloroform:methanol:acetic acid 65:25:10) to separate phosphoglycerols. Confirm purity via phosphate-specific staining or MALDI-TOF .

Q. How does the stereospecific numbering (sn) system affect experimental design in lipid studies?

- Methodology : The "sn" prefix denotes stereospecific carbon numbering, critical for enzyme-substrate specificity. For example, Sn-glycerol 1-phosphate(2−) is a substrate for archaeal ether-lipid biosynthesis enzymes (e.g., CDP-archaeol synthase), whereas bacterial systems use Sn-glycerol 3-phosphate. Always verify stereochemistry using X-ray crystallography or NMR when characterizing novel enzymes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Sn-glycerol 1-phosphate(2−) biosynthetic pathway data?

- Methodology :

- Heterologous expression : Clone putative biosynthetic genes (e.g., gpsA homologs) into E. coli and assay for Sn-glycerol 1-phosphate production via coupled enzyme assays (e.g., NADH oxidation ).

- Isotopic labeling : Use -glycerol to trace carbon flux in archaeal cultures. Analyze intermediates via LC-MS to map pathway bottlenecks .

Q. How can researchers validate the role of Sn-glycerol 1-phosphate(2−) in archaeal membrane adaptation to extreme environments?

- Methodology :

Genetic knockouts : Delete genes encoding Sn-glycerol 1-phosphate dehydrogenase in Sulfolobus acidocaldarius and assess membrane rigidity using fluorescence anisotropy.

Stress assays : Compare growth under hyperthermophilic (80–100°C) or acidic (pH 2–3) conditions between wild-type and mutant strains. Quantify lipid composition via GC-MS .

Q. What advanced techniques address challenges in quantifying Sn-glycerol 1-phosphate(2−) in complex matrices?

- Methodology :

- Derivatization : Convert Sn-glycerol 1-phosphate(2−) to tert-butyldimethylsilyl (TBDMS) derivatives for enhanced GC-MS sensitivity .

- Enzymatic coupling : Pair Sn-glycerol 1-phosphate dehydrogenase with diaphorase and resazurin to generate fluorometric signals proportional to concentration .

Methodological Best Practices

Q. How to ensure reproducibility in Sn-glycerol 1-phosphate(2−) biosynthesis studies?

- Guidelines :

- Document stereochemical assignments using IUPAC nomenclature (e.g., "(2S)-1,2-dihydroxypropyl phosphate" ).

- Validate enzyme activity with positive controls (e.g., commercially available Sn-glycerol 3-phosphate oxidase for comparative assays ).

- Share raw spectral data (NMR, MS) in public repositories to enable cross-validation .

Q. What statistical approaches are suitable for analyzing Sn-glycerol 1-phosphate(2−) metabolic flux data?

- Approach : Use kinetic modeling (e.g., Michaelis-Menten parameters) to quantify enzyme efficiency in pathway reconstructions. Apply principal component analysis (PCA) to lipidomic datasets to identify correlations between Sn-glycerol 1-phosphate(2−) levels and environmental stressors .

Tables

Table 1 : Key Enzymes in Sn-Glycerol 1-Phosphate(2−) Metabolism

Table 2 : Analytical Techniques for Structural Validation

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| Chiral HPLC | Stereoisomer separation | 0.1–1.0 µg | Requires derivatization |

| LC-MS/MS | Quantification in lipid extracts | 1–10 nM | Matrix interference in complex samples |

| X-ray crystallography | Absolute configuration determination | Atomic resolution | Requires crystalline samples |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.